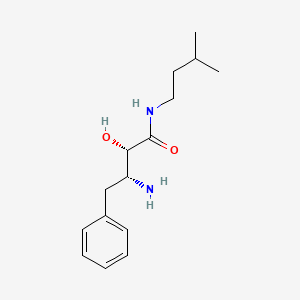
3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “PMID1738140C9” is known for its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP), distinguishing it from argininyl aminopeptidase (aminopeptidase B, RNPEP) and microsomal aminopeptidase N (ANPEP) . This specificity makes it a valuable tool in biochemical research, particularly in studies involving aminopeptidase enzymes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “PMID1738140C9” involves a series of organic reactions designed to achieve high selectivity and yield. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including protection and deprotection steps, selective functional group transformations, and purification techniques such as chromatography.
Industrial Production Methods: Industrial production of “PMID1738140C9” would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This process would include optimizing reaction conditions for higher efficiency, implementing continuous flow chemistry techniques, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions: “PMID1738140C9” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms, altering its activity and properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce more saturated compounds.
科学研究应用
“PMID1738140C9” has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving aminopeptidase enzymes, helping to elucidate enzyme mechanisms and functions.
Biology: The compound aids in understanding the role of aminopeptidases in cellular processes and disease states.
Medicine: Research into its potential therapeutic applications includes investigating its effects on diseases where aminopeptidase activity is implicated.
Industry: It may be used in the development of enzyme inhibitors for various industrial applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of “PMID1738140C9” involves its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP). By binding to the active site of DNPEP, the compound prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the normal function of DNPEP, leading to downstream effects on cellular processes that depend on aminopeptidase activity .
相似化合物的比较
- Argininyl aminopeptidase (aminopeptidase B, RNPEP) inhibitors
- Microsomal aminopeptidase N (ANPEP) inhibitors
Comparison: “PMID1738140C9” is unique in its high selectivity for cytosolic aspartyl aminopeptidase (DNPEP) compared to other aminopeptidase inhibitors. This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects. Similar compounds may inhibit multiple aminopeptidases, leading to broader but less specific effects.
属性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC 名称 |
(2S,3R)-3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)8-9-17-15(19)14(18)13(16)10-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10,16H2,1-2H3,(H,17,19)/t13-,14+/m1/s1 |
InChI 键 |
WABAJXKDQWZIOJ-KGLIPLIRSA-N |
手性 SMILES |
CC(C)CCNC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |
规范 SMILES |
CC(C)CCNC(=O)C(C(CC1=CC=CC=C1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methyl-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10770293.png)
![1-[5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl]ethen-1-amine](/img/structure/B10770294.png)
![3-[4-(4-Bromophenyl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10770308.png)
![(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B10770312.png)
![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)
![1-[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B10770320.png)
![(2S)-2-(4-[2-(3-[2,4-Difluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylbutyric acid](/img/structure/B10770327.png)
![[125I]-I-Bop](/img/structure/B10770330.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
![Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate](/img/structure/B10770341.png)
![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)
![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-](/img/structure/B10770377.png)
